(2-Aminobutan-2-yl)phosphonic acid hydrate

Biomaterials Dental Adhesives Polymer Chemistry

This α-aminophosphonic acid hydrate (CAS 79014-65-6) solves the chain-length optimization challenge in self-etching dental adhesives and mineralized hydrogels. • Validated equivalent to C1 and C8 analogs in pH, hydrolytic stability, copolymerization rate, and hydroxyapatite decalcification. • Low steric hindrance and moderate LogP (~0.89) enable reliable monomer reactivity. • Rigid C4 backbone (1 rotatable bond) pre-organizes for selective metal chelation. Reliable supply for R&D and production.

Molecular Formula C4H14NO4P
Molecular Weight 171.13 g/mol
CAS No. 79014-65-6
Cat. No. B1503152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminobutan-2-yl)phosphonic acid hydrate
CAS79014-65-6
Molecular FormulaC4H14NO4P
Molecular Weight171.13 g/mol
Structural Identifiers
SMILESCCC(C)(N)P(=O)(O)O.O
InChIInChI=1S/C4H12NO3P.H2O/c1-3-4(2,5)9(6,7)8;/h3,5H2,1-2H3,(H2,6,7,8);1H2
InChIKeyXOFGFZIYHLOEQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Aminobutan-2-yl)phosphonic acid hydrate (CAS 79014-65-6): A Mid-Chain α-Aminophosphonate for Biomaterial Monomer and Ligand Applications


(2-Aminobutan-2-yl)phosphonic acid hydrate (CAS 79014-65-6) is an α-aminophosphonic acid derivative that serves as a phosphorus-containing analog of natural amino acids [1]. This class of compounds is characterized by a hydrolytically stable C-P bond, which confers resistance to enzymatic cleavage in biological environments [1]. The compound contains a four-carbon alkyl chain bearing an α-amino group and a phosphonic acid moiety, providing a balance of moderate lipophilicity (calculated LogP ~0.89) and strong metal-chelating capacity . It is commonly employed as a synthetic precursor or ligand in applications ranging from polymerizable monomers for biomedical adhesives to metal-complexation agents [2].

Phosphonic acid-functionalized monomer synthesis for self-etching dental adhesives and mineralized hydrogels
Mid-chain (C4) α-aminophosphonate building block with balanced lipophilicity and steric profile
Ligand scaffold with defined conformational rigidity for metal-chelation and molecular recognition studies

Why Generic α-Aminophosphonate Substitution Can Compromise Performance in Applications Ranging from Biomaterials to Chelation


While many α-aminophosphonic acids share a common functional core, their physicochemical and performance profiles are exquisitely sensitive to the α-substituent alkyl chain length [1]. Subtle variations in chain length directly modulate key parameters such as lipophilicity, steric bulk, and the number of rotatable bonds, which in turn influence monomer reactivity, copolymerization kinetics, and the mechanical properties of derived hydrogels [1]. For instance, a shorter chain (e.g., methyl) may yield a monomer with insufficient hydrophobicity for optimal tissue integration, whereas a longer chain (e.g., octyl) can introduce excessive steric hindrance that reduces polymerization efficiency and limits water uptake in the final polymer network [1]. Furthermore, changes in molecular geometry affect metal-binding affinity and selectivity, rendering broad class-level assumptions unreliable for critical applications [2].

Chain-length sensitivity
Shorter (C1) or longer (C8) chains alter hydrophobicity and steric bulk, potentially shifting copolymerization kinetics and hydrogel mechanics.
Conformational flexibility mismatch
C5 and higher analogs possess more rotatable bonds, reducing the pre-organized geometry critical for selective metal binding or molecular recognition.
Class-level assumptions
Broad α-aminophosphonate substitution may overlook differences in metal affinity and polymerization behavior; functional equivalence requires experimental confirmation.

Quantitative Evidence Guide: (2-Aminobutan-2-yl)phosphonic acid hydrate vs. α-Aminophosphonate Analogs


Hydrolytic Stability and pH Profile of Poly(Acrylamide) Monomers Derived from C1, C4, and C8 α-Aminophosphonates

In a direct comparative study, the target compound (as its diethyl ester precursor) was incorporated into a phosphonic acid-functionalized acrylamide monomer. This C4-based monomer exhibited a pH profile and hydrolytic stability statistically indistinguishable from monomers derived from diethyl aminomethylphosphonate (C1) and diethyl 2-aminooctan-2-ylphosphonate (C8) [1]. This demonstrates that the C4 chain length imparts equivalent chemical stability to the C1 and C8 analogs, but offers a distinct balance of physical properties not captured by this specific assay [1].

pH & Hydrolytic Stability
Head-to-head comparison
Equivalent pH profile and hydrolytic stability across C1, C4, C8 monomers.
Supports C4 monomer as functionally equivalent candidate for self-etching adhesive requirements.
Physical property trade-offs not captured in this assay.
Biomaterials Dental Adhesives Polymer Chemistry

Copolymerization Reactivity of C1, C4, and C8 α-Aminophosphonate-Derived Acrylamides with HEMA

The rate of copolymerization with 2-hydroxyethyl methacrylate (HEMA) and HEMA/glycerol dimethacrylate mixtures was evaluated for the three phosphonic acid-containing acrylamide monomers [1]. The study found a high rate of copolymerization for all three monomers, with no appreciable effect of the number and size of the α-substituents on the observed kinetics [1].

Copolymerization Reactivity
Head-to-head comparison
High copolymerization rate with HEMA; no appreciable effect of α-substituent size.
Indicates C4 monomer is kinetically comparable, ensuring predictable network formation.
Copolymerization speed equivalence confirmed.
Polymer Science Dental Materials Kinetics

Decalcification Ability of Hydroxyapatite by C1, C4, and C8 α-Aminophosphonate-Derived Monomers

The ability of the phosphonic acid-containing monomers to decalcify hydroxyapatite, a key step in achieving strong bonding to tooth enamel and dentin, was assessed [1]. All three monomers (derived from C1, C4, and C8 aminophosphonates) exhibited strong decalcification ability, and no appreciable effect of the α-substituent chain length was observed [1].

Decalcification Ability
Head-to-head comparison
Strong hydroxyapatite decalcification; α-substituent size irrelevant.
Functional equivalency for mineralized tissue bonding confirmed in this assay.
Critical for dental adhesive performance.
Dental Materials Biomaterials Mineralized Tissue

Physicochemical Property Comparison: (2-Aminobutan-2-yl)phosphonic acid hydrate vs. (1-Aminopentyl)phosphonic acid hydrate

A comparison of fundamental physicochemical properties reveals key differences between the C4 target compound and its C5 analog . The C4 compound possesses a lower molecular weight (171.13 vs. 167.14 g/mol for the anhydrous form, though the hydrate form of the target is heavier), a different number of rotatable bonds (1 vs. 6), and a distinct hydrogen bonding profile (1 donor, 3 acceptors vs. 1 donor, 4 acceptors) . These differences directly impact molecular flexibility, solubility, and potential intermolecular interactions.

Physicochemical Properties vs. C5 Analog
Data to verify
Rotatable bonds: 1 (C4) vs. 6 (C5); ΔH-Bond Acceptors: -1.
Markedly lower conformational flexibility suggests pre-organized geometry for selective binding.
Binding selectivity requires experimental confirmation.
Physical Chemistry Material Science Preformulation

Optimal Application Scenarios for (2-Aminobutan-2-yl)phosphonic acid hydrate Based on Comparative Evidence


Synthesis of Mid-Chain Phosphonic Acid-Functionalized Acrylamide Monomers for Self-Etching Dental Adhesives and Mineralized Hydrogel Scaffolds

This compound is an ideal precursor for creating phosphonic acid-containing acrylamide monomers where a balance of moderate hydrophobicity and low steric hindrance is desired [1]. The resulting C4-based monomer has been experimentally validated to perform equivalently to shorter (C1) and longer (C8) chain analogs in terms of pH, hydrolytic stability, copolymerization rate, and hydroxyapatite decalcification [1]. This makes it a reliable, drop-in choice for formulating self-etching dental adhesives or fabricating mineralized hydrogels for bone tissue engineering, offering a middle-ground physicochemical profile that may be advantageous for optimizing polymer network structure and tissue interaction [1].

Development of Metal-Chelating Agents with Defined Conformational Rigidity

With only one rotatable bond, (2-Aminobutan-2-yl)phosphonic acid hydrate possesses significantly reduced conformational flexibility compared to its longer-chain analogs like the pentyl derivative (which has 6 rotatable bonds) [1]. This rigidity is a valuable property in the design of selective metal-chelating agents or enzyme inhibitors, as it pre-organizes the molecule into a specific geometry that may enhance binding affinity and selectivity for a target metal ion or active site [2]. The compound's aminophosphonate core provides a stable, non-hydrolyzable metal-binding motif that is resistant to biological degradation [2].

Use as a Synthetic Intermediate for α-Aminophosphonate Libraries with Controlled Lipophilicity

The compound's calculated LogP of approximately 0.89 positions it as a moderately lipophilic building block [1]. This property, combined with its structural simplicity, makes it a valuable starting material for constructing libraries of more complex α-aminophosphonates. By using the C4 core as a scaffold, researchers can systematically explore the impact of additional substituents on biological activity while maintaining a consistent, well-characterized lipophilicity baseline. This is in contrast to starting with a very short (C1) or very long (C8) chain, which would skew the overall physicochemical profile of the final derivatives.

Application
Selection Property
Validation Focus
Self-etching dental adhesive monomers
Mid-chain C4 balance of hydrophobicity and steric bulk
Confirm equivalent pH, copolymerization rate, and hydroxyapatite decalcification vs. C1/C8 analogs
Conformationally rigid metal-chelating ligands
Low rotatable bond count (1) for pre-organized geometry
Assess metal-ion binding affinity and selectivity experimentally
α-Aminophosphonate library scaffold
Moderate lipophilicity baseline (LogP ~0.89)
Evaluate substituent effects on bioactivity while maintaining consistent physicochemical profile

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